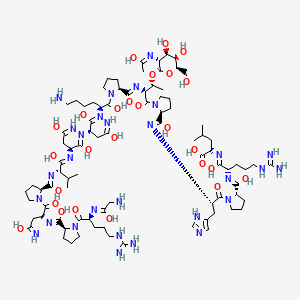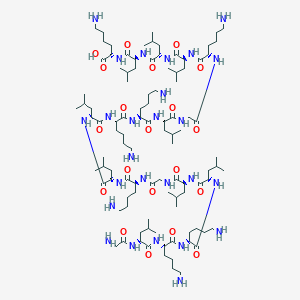
Formaecin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaecin 1 is a natural product found in Myrmica and Myrmecia gulosa with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Peptide Design
Formaecin 1, an antibacterial glycopeptide of insect origin, has been a subject of interest in scientific research due to its antibacterial activities. A study by Kaur, Pandey, and Salunke (2006) explored the design of a nonglycosylated analog of this compound, demonstrating similar antibacterial activities against Escherichia coli and Salmonella strains as the native glycopeptide. This research underscores the potential for designing functionally equivalent nonglycosylated analogs of native glycosylated antibacterial peptides (Kaur, Pandey, & Salunke, 2006).
Role in Antibacterial Activity and Protein Interaction
Markossian, Zamyatnin, and Kurganov (2004) reviewed the properties of a family of antibacterial proline-rich oligopeptides, including Formaecin, derived from insects. These peptides exhibit a role in suppressing bacterial metabolism through interaction with heat shock protein DnaK. The non-toxic nature of these peptides to human and animal cells suggests potential use as novel antibiotic drugs (Markossian, Zamyatnin, & Kurganov, 2004).
Emerging Applications and Functional Role
Further research by Chikindas, Weeks, Drider, Chistyakov, and Dicks (2018) into bacteriocins, which include peptides like Formaecin, highlights their traditional use as food preservatives and emerging applications in areas like novel carrier molecules and cancer treatment. This study emphasizes the broadening scope of applications for antimicrobial peptides like Formaecin (Chikindas et al., 2018).
Structural and Functional Insights
Otvos Jr. (2002) provides insights into the structure and function of short, proline-rich antibacterial peptides, including Formaecin. These peptides, initially isolated from insects, show promise in treating mammalian infections due to their ability to inactivate intracellular biopolymers in bacteria without harming the cell membrane. This research indicates a deeper understanding of the structure-function relationship of Formaecin and related peptides (Otvos Jr., 2002).
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
GRPNPVNNKPTPHPRL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





